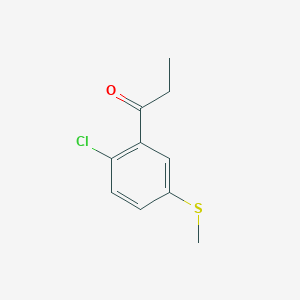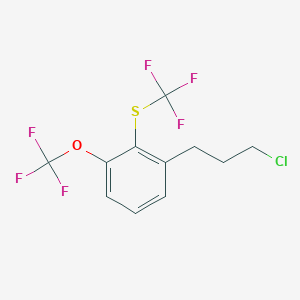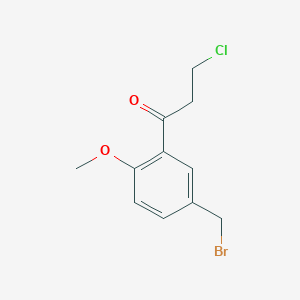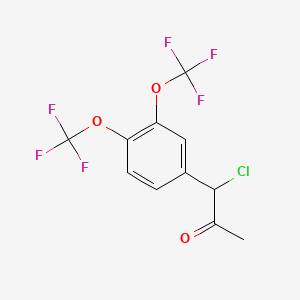![molecular formula C48H46N6O6 B14064600 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trityl olmesartan is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used to treat hypertension. Olmesartan medoxomil is hydrolyzed in the gastrointestinal tract to produce olmesartan, which is a selective angiotensin II receptor antagonist. The trityl group in trityl olmesartan serves as a protecting group during the synthesis process, ensuring the stability and selectivity of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trityl olmesartan typically involves the condensation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester with trityl biphenyl bromide in the presence of a polar aprotic solvent and a base. Common bases used include alkali metal carbonates, alkali metal hydroxides, alkali metal alkoxides, and tertiary amines . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of trityl olmesartan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trityl olmesartan undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to remove the trityl protecting group, yielding olmesartan.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include olmesartan and its derivatives, which are used in the pharmaceutical industry for the treatment of hypertension .
Applications De Recherche Scientifique
Trityl olmesartan has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of olmesartan medoxomil and other related compounds.
Biology: Studies on trityl olmesartan help in understanding the metabolic pathways and mechanisms of action of olmesartan.
Medicine: Research on trityl olmesartan contributes to the development of new antihypertensive drugs and improving existing therapies.
Mécanisme D'action
Trityl olmesartan itself does not have a direct mechanism of action as it is an intermediate. olmesartan, the active form, works by selectively blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to trityl olmesartan include other sartans such as:
- Losartan
- Valsartan
- Irbesartan
- Candesartan
- Telmisartan
Uniqueness
Trityl olmesartan is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. The trityl group provides stability and selectivity during the synthesis process, which is crucial for the production of high-purity olmesartan medoxomil .
Propriétés
Formule moléculaire |
C48H46N6O6 |
|---|---|
Poids moléculaire |
802.9 g/mol |
Nom IUPAC |
(5-methyl-2-oxo-1,3-dioxolan-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C48H46N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,32,40,57H,5,17,30-31H2,1-4H3 |
Clé InChI |
QKHORDISHKXNMM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8C(OC(=O)O8)C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



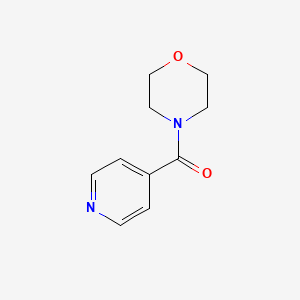

![Benzyl [(1R,2R)-1-Hydroxy-1-phenyl-3-(1-pyrrolidinyl)-2-propanyl]carbamate](/img/structure/B14064540.png)
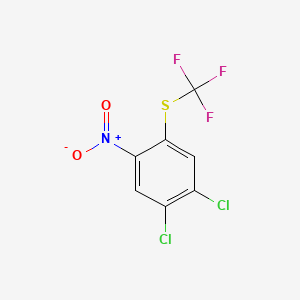
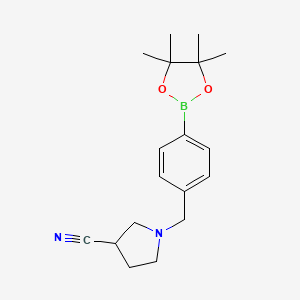

![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
![3-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14064562.png)
